
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester, also known as DMPO, is a synthetic compound that has been widely used in scientific research. DMPO is a spin trap that can be used to detect and identify reactive oxygen species (ROS) and free radicals in biological systems.
Mechanism of Action
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester acts as a spin trap that can capture and stabilize free radicals and ROS. It reacts with free radicals and ROS to form stable adducts, which can be detected and identified by various spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy. This compound can trap various types of free radicals and ROS, including superoxide anion, hydroxyl radical, alkoxyl radical, and peroxyl radical.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in biological systems. It can protect cells and tissues from oxidative damage by scavenging free radicals and ROS. This compound can also modulate the activity of various enzymes and signaling pathways that are involved in oxidative stress and inflammation. This compound has been shown to have neuroprotective, cardioprotective, and hepatoprotective effects in animal models.
Advantages and Limitations for Lab Experiments
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has several advantages for lab experiments. It is a specific and sensitive probe for detecting and identifying free radicals and ROS in biological systems. It can be used in various experimental settings, including in vitro, ex vivo, and in vivo studies. This compound can also be used in combination with other techniques, such as mass spectrometry and immunohistochemistry, to provide a more comprehensive analysis of oxidative stress in biological systems.
However, this compound also has some limitations for lab experiments. It can react with other reactive species, such as nitric oxide and carbon-centered radicals, which can interfere with the detection of free radicals and ROS. This compound can also generate artifacts and false positives, which can complicate the interpretation of the results. This compound is also relatively expensive and requires specialized equipment and expertise for its use.
Future Directions
There are several future directions for the research on 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester. One direction is to develop more sensitive and specific spin traps that can detect and identify a wider range of free radicals and ROS. Another direction is to use this compound in combination with other techniques, such as imaging and genetic manipulation, to provide a more detailed analysis of oxidative stress in biological systems. Finally, the use of this compound in clinical research and diagnosis needs to be explored further, as it has the potential to provide valuable information on the oxidative stress status of patients with various diseases.
Synthesis Methods
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester can be synthesized by the reaction between 2,4-dimethylbenzaldehyde and pyrrolidin-3-one in the presence of a base, followed by reaction with 5-methylisoxazole-3-carbonyl chloride and methylamine. The final product is obtained by esterification with methanol.
Scientific Research Applications
1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester has been widely used in scientific research to detect and identify ROS and free radicals in biological systems. It can be used in various research fields, including biochemistry, pharmacology, and toxicology. This compound can be used to study the oxidative stress and antioxidant defense system in cells, tissues, and organs. It can also be used to investigate the mechanism of action of drugs and toxins that generate ROS and free radicals.
properties
Molecular Formula |
C19H21N3O5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-11-4-5-15(12(2)6-11)22-9-14(8-18(22)24)19(25)26-10-17(23)20-16-7-13(3)27-21-16/h4-7,14H,8-10H2,1-3H3,(H,20,21,23) |
InChI Key |
HRIXQRLXSMAUBN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



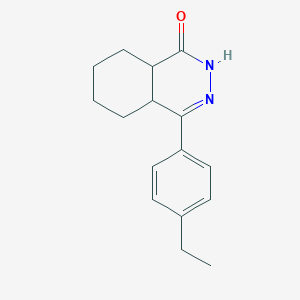
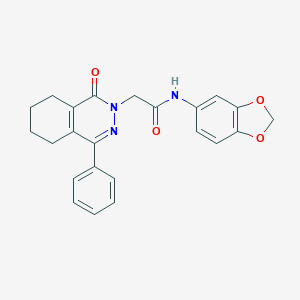
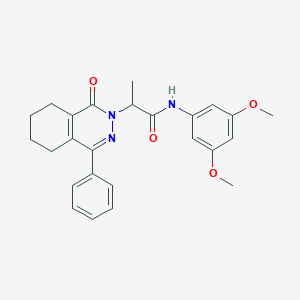
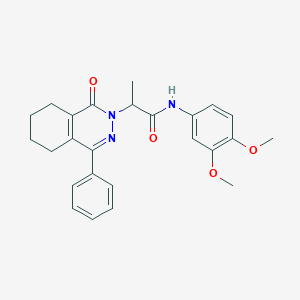
![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)




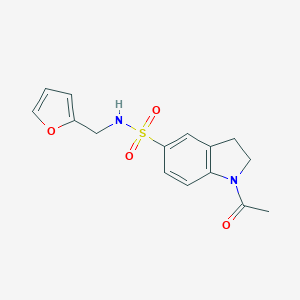

![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)